

# In Vitro Activity of Ceftibuten-Avibactam Against Enterobacterales: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Ceftibuten hydrate |           |
| Cat. No.:            | B193917            | Get Quote |

An objective analysis of ceftibuten-avibactam's performance against key Enterobacterales pathogens, supported by experimental data from recent surveillance studies.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the in vitro activity of ceftibuten-avibactam against a broad range of Enterobacterales isolates, including multidrug-resistant strains. The data presented is collated from several extensive surveillance programs, primarily the Antimicrobial Testing Leadership and Surveillance (ATLAS) program, offering a global perspective on the potential of this novel oral antibiotic combination.

## **Executive Summary**

Ceftibuten, an oral third-generation cephalosporin, is in clinical development in combination with avibactam, a  $\beta$ -lactamase inhibitor.[1][2][3][4] This combination is being investigated as a potential oral treatment for complicated urinary tract infections (cUTIs), including acute pyelonephritis, caused by multidrug-resistant Enterobacterales.[2][3][5] Avibactam restores ceftibuten's activity against bacteria producing a variety of  $\beta$ -lactamases, including extended-spectrum  $\beta$ -lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), OXA-48-like carbapenemases, and AmpC  $\beta$ -lactamases.[2][4][5]

The data presented herein demonstrates that ceftibuten-avibactam exhibits potent in vitro activity against a wide spectrum of Enterobacterales, often surpassing the activity of other commonly used oral and intravenous antimicrobial agents.



## **Comparative In Vitro Activity**

The following tables summarize the minimum inhibitory concentration (MIC) values and susceptibility data for ceftibuten-avibactam and comparator agents against various populations of Enterobacterales isolates. The data is primarily derived from studies analyzing isolates collected through the ATLAS global surveillance program.

Table 1: In Vitro Activity of Ceftibuten-Avibactam and Comparators Against All Enterobacterales Isolates

| Antimicrobial Agent               | MIC₅₀ (μg/mL) | MIC9ο (μg/mL) | Percent Susceptible (%)           |
|-----------------------------------|---------------|---------------|-----------------------------------|
| Ceftibuten-Avibactam              | 0.03          | 0.06 - 0.5    | >92.7% (inhibited at ≤1 µg/mL)[2] |
| Ceftibuten                        | -             | 0.5 - 128     | 64% - 89.3%                       |
| Ceftazidime-<br>Avibactam         | 0.12 - 0.25   | 0.25 - 0.5    | 99.6%                             |
| Meropenem                         | 0.03          | 0.06          | 98.2%                             |
| Levofloxacin                      | -             | -             | 26.6% - 75.4%                     |
| Trimethoprim-<br>Sulfamethoxazole | -             | -             | 40.2% - 73.4%                     |
| Fosfomycin                        | -             | -             | 96.8%                             |
| Cefpodoxime                       | -             | -             | 2.6%                              |
| Ceftriaxone                       | -             | -             | 1%                                |

Note: Susceptibility percentages for ceftibuten-avibactam are often reported as the percentage of isolates inhibited at a specific concentration (e.g.,  $\leq 1 \,\mu g/mL$ ) as formal breakpoints are still under evaluation.[2][6] Comparator susceptibility is based on established CLSI or EUCAST breakpoints.



**Table 2: In Vitro Activity Against Resistant Phenotypes** 

of Enterobacterales

| Organism<br>Phenotype          | Ceftibuten-<br>Avibactam MIC90<br>(µg/mL) | % Inhibited at ≤1<br>μg/mL | Comparator MIC <sub>99</sub><br>(µg/mL) / %<br>Susceptible            |
|--------------------------------|-------------------------------------------|----------------------------|-----------------------------------------------------------------------|
| ESBL-Positive                  | 0.25                                      | 98.4%[1]                   | Ceftazidime-<br>Avibactam: 99.4% (S)<br>[7]                           |
| KPC-Positive                   | 4                                         | 96.7%[1]                   | -                                                                     |
| Chromosomal AmpC-<br>Positive  | -                                         | 91.0%[1]                   | -                                                                     |
| OXA-48-like-Positive           | -                                         | 86.0%[1]                   | -                                                                     |
| Acquired AmpC-<br>Positive     | -                                         | 85.5%[1]                   | -                                                                     |
| Multidrug-Resistant<br>(MDR)   | >64                                       | 81.7% - 92.1%[5][8]        | -                                                                     |
| Carbapenem-<br>Resistant (CRE) | -                                         | 73.7%[8]                   | Ceftazidime-<br>Avibactam: 77.2% (S)<br>[8], TMP-SMX: 24.6%<br>(S)[8] |

## **Experimental Protocols**

The in vitro susceptibility data presented in this guide were predominantly generated using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[4][5][6][8]

#### **Broth Microdilution Method**

This method is a standardized procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Key steps include:



- Preparation of Inoculum: A standardized suspension of the bacterial isolate is prepared in a saline solution, with its turbidity adjusted to match a 0.5 McFarland standard. This suspension is then further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10<sup>5</sup> colony-forming units (CFU)/mL in the test wells.
- Antimicrobial Agent Dilution: Serial twofold dilutions of the antimicrobial agents are prepared in CAMHB within 96-well microtiter plates. For ceftibuten-avibactam testing, avibactam is typically maintained at a fixed concentration of 4 μg/mL.[2][4][5][9]
- Inoculation and Incubation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.[10]
- MIC Determination: Following incubation, the plates are visually inspected for bacterial growth, which is indicated by turbidity or the presence of a cell pellet at the bottom of the well. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
- Interpretation: The determined MIC values are interpreted as susceptible, intermediate, or resistant according to the interpretive criteria (breakpoints) established by regulatory bodies such as the CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6] For ceftibuten-avibactam, provisional breakpoints or the percentage of isolates inhibited at a specific concentration are often used for analysis as formal breakpoints are being established.[6]

#### **Visualizing the Experimental Workflow**

The following diagram illustrates the key stages of the broth microdilution method for determining the in vitro activity of antimicrobial agents.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. In Vitro Activity of Ceftibuten-Avibactam against β-Lactamase-Positive Enterobacterales from the ATLAS Global Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ihma.com [ihma.com]
- 3. researchgate.net [researchgate.net]
- 4. P-1510. In Vitro Activity of Ceftibuten-Avibactam and Comparator Agents Against Enterobacterales Collected Globally as Part of the ATLAS Surveillance Program, 2022 by Region - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Activity of novel ceftibuten-avibactam, ceftazidime-avibactam, and comparators against a challenge set of Enterobacterales from outpatient centers and nursing homes across the



United States (2022–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. P-1067. In Vitro Potency of Ceftibuten-Avibactam (CTB-AVI) and Comparators against Extended-Spectrum Beta-Lactamase (ESBL)-like Enterobacterales from Outpatient Centers and Nursing Homes in the United States PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of ceftibuten-avibactam against a global collection of Enterobacterales from patients with urinary tract infections (2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of ceftibuten-avibactam against a global collection of Enterobacterales from patients with urinary tract infections (2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth microdilution Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [In Vitro Activity of Ceftibuten-Avibactam Against Enterobacterales: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b193917#in-vitro-activity-of-ceftibuten-avibactamagainst-enterobacterales]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





